Morpholin-4-yl-acetaldehyde monohydrate hydrochloride

Description

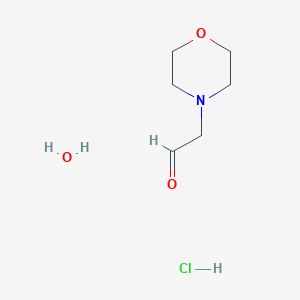

Morpholin-4-yl-acetaldehyde monohydrate hydrochloride (CAS: 21977-09-3) is a hydrochloride salt of a morpholine derivative featuring an acetaldehyde functional group. Its molecular formula is C₆H₁₁NO₂·HCl·H₂O, with a molecular weight of 165.63 g/mol (anhydrous base: 129.16 g/mol) . Structurally, it consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to an acetaldehyde moiety via an ethylene bridge. The hydrochloride salt enhances its solubility and stability, making it a reactive intermediate in organic synthesis.

This compound is synthesized via acid hydrolysis of 4-(2,2-diethoxyethyl)morpholine under controlled conditions (80°C, HCl, 2 hours), followed by neutralization . Its aldehyde group enables participation in nucleophilic addition reactions, such as condensations or Schiff base formation, which are critical in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

2-morpholin-4-ylacetaldehyde;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH.H2O/c8-4-1-7-2-5-9-6-3-7;;/h4H,1-3,5-6H2;1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSLELYIGSIIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC=O.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Route from 4-(2,2-Diethoxyethyl)morpholine

The most widely documented synthesis begins with 4-(2,2-diethoxyethyl)morpholine (CAS: 22633-57-4). This method, detailed in a patent by Verseon, Inc., involves two stages:

-

Acidic Hydrolysis :

A solution of 4-(2,2-diethoxyethyl)morpholine (600 mg, 2.95 mmol) in concentrated hydrochloric acid (4 mL) is heated at 80°C for 2 hours. This step cleaves the diethoxy ethyl group, yielding morpholin-4-yl-acetaldehyde as an intermediate. -

Neutralization and Extraction :

The reaction mixture is cooled to room temperature, adjusted to pH ~10 using saturated sodium bicarbonate, and extracted with dichloromethane (3 × 50 mL). The organic layers are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure to afford the crude product as a colorless oil (340 mg).

This method achieves a 57% crude yield (340 mg from 600 mg starting material) but requires purification for pharmaceutical-grade applications.

Alternative Approaches and Modifications

While the primary route dominates literature, VulcanChem’s technical documentation highlights scalability considerations:

-

Solvent Selection : Ethanol or water is preferred for hydrolysis to minimize side reactions.

-

Temperature Control : Maintaining 80°C during hydrolysis ensures complete conversion without degrading the aldehyde functionality.

Reaction Conditions and Optimization

Key parameters influencing yield and purity are summarized below:

Critical Considerations :

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-acetaldehyde monohydrate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Morpholin-4-yl-acetaldehyde monohydrate hydrochloride has been investigated for its pharmacological properties, particularly as a precursor in the synthesis of various bioactive compounds:

- Tachykinin Receptor Antagonists : Compounds derived from morpholine structures have been shown to act as antagonists for tachykinin receptors, which are involved in inflammatory responses. This makes them potential candidates for treating inflammatory diseases .

- Antibacterial Agents : Morpholine derivatives are integral components in the design of novel antibacterial drugs. Their structural characteristics can enhance the biological activity and pharmacokinetic profiles of these drugs .

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in several industrial settings:

- Chemical Synthesis : It serves as an intermediate in the synthesis of various chemical compounds, including agrochemicals and specialty chemicals.

- Polymer Chemistry : Morpholine derivatives are used to modify polymers, improving their properties such as solubility and thermal stability.

Case Studies

- Development of Antibacterial Drugs : A study highlighted the role of five-membered heterocycles, including morpholine derivatives, in enhancing the efficacy of antibacterial agents. The unique properties of these compounds allow for improved selectivity and activity against specific bacterial strains .

- Tachykinin Receptor Studies : Research involving morpholine-based compounds demonstrated their effectiveness as tachykinin receptor antagonists in preclinical models, indicating potential therapeutic benefits in managing pain and inflammation .

Mechanism of Action

The mechanism of action of Morpholin-4-yl-acetaldehyde monohydrate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the production of tumor necrosis factor-α by lipopolysaccharide-induced macrophages, as well as the release of nitric oxide and prostaglandin E2 . These actions are mediated through its interaction with cellular receptors and enzymes, leading to modulation of signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Morpholin-4-yl-acetaldehyde monohydrate hydrochloride with structurally and functionally related morpholine derivatives.

2-(Morpholin-4-yl)acetic Acid Hydrochloride

- CAS : 89531-58-8

- Molecular Formula: C₆H₁₂ClNO₃

- Molecular Weight : 181.62 g/mol

- Structure : Features a morpholine ring connected to a carboxylic acid group via an ethylene bridge. The hydrochloride salt stabilizes the compound for laboratory use.

- Key Differences :

- Functional Group : Carboxylic acid (-COOH) instead of aldehyde (-CHO).

- Reactivity : The carboxylic acid allows for amide bond formation, esterification, or conjugation reactions, unlike the aldehyde’s nucleophilic addition .

- Applications : Used as a bioisostere in drug design and as a ligand in coordination chemistry .

- Solubility : Highly water-soluble due to ionic interactions, similar to the aldehyde derivative.

4-Morpholin-4-yl-but-2-enoic Acid Hydrochloride

- CAS : 1807940-64-2

- Molecular Formula: C₈H₁₄ClNO₃

- Molecular Weight : 207.66 g/mol

- Structure: Contains a conjugated double bond (but-2-enoic acid) linked to the morpholine ring.

- Key Differences :

- Chain Length and Unsaturation : A four-carbon chain with a double bond, enabling Diels-Alder or Michael addition reactions.

- Applications : Utilized in synthesizing α,β-unsaturated ketones or as a Michael acceptor in heterocyclic chemistry .

- Stability : The conjugated system may reduce reactivity compared to the aldehyde derivative.

Morpholine Hydrochloride

- CAS : 10024-89-2 (parent morpholine); 3235-69-6 (hydrochloride)

- Molecular Formula: C₄H₁₀ClNO

- Molecular Weight : 123.58 g/mol

- Structure : Simplest morpholine derivative without additional functional groups.

- Key Differences :

| Property | Morpholin-4-yl-acetaldehyde Monohydrate HCl | Morpholine HCl |

|---|---|---|

| Complexity | High (multifunctional) | Low (base structure) |

| Molecular Weight | 165.63 g/mol | 123.58 g/mol |

| Primary Use | Reactive intermediate | Solvent, catalyst |

| Key Reference |

Biological Activity

Morpholin-4-yl-acetaldehyde monohydrate hydrochloride (CAS No. 21977-09-3) is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 129.16 g/mol

- CAS Number : 21977-09-3

Morpholin-4-yl-acetaldehyde is a derivative of morpholine, which is known to interact with various biological targets. The biological activity of this compound can be attributed to its ability to modulate enzyme activities and influence cellular signaling pathways.

- Enzyme Inhibition : Morpholin derivatives have been studied for their role in inhibiting enzymes involved in metabolic processes. For instance, it has been suggested that morpholine derivatives can inhibit certain proteases and phosphatases, which are critical in cancer progression and other diseases .

- Antioxidant Properties : Some studies indicate that morpholine-based compounds exhibit antioxidant activity, potentially through the scavenging of free radicals and modulation of oxidative stress pathways .

- Neuroprotective Effects : Research has shown that morpholine derivatives may offer neuroprotective benefits by influencing neurotransmitter systems and reducing neuroinflammation .

Anticancer Activity

A significant area of research has focused on the anticancer properties of morpholin derivatives, including morpholin-4-yl-acetaldehyde. For example:

- Case Study 1 : In vitro studies demonstrated that morpholin derivatives could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

Morpholin derivatives have also been evaluated for their antimicrobial properties:

- Case Study 2 : A study assessed the antibacterial activity of morpholine-based compounds against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited significant antibacterial effects, suggesting their potential as therapeutic agents in treating bacterial infections .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Morpholin-4-yl-acetaldehyde monohydrate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous morpholine derivatives (e.g., 2-(morpholin-4-yl)acetic acid hydrochloride) are synthesized by reacting morpholine with chloroacetic acid under controlled pH and temperature to minimize side reactions like oxidation or dimerization . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of morpholine to aldehyde precursor) to account for hygroscopicity. Purification via recrystallization in ethanol/water mixtures is recommended to remove unreacted starting materials .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of:

- 1H/13C NMR to confirm the presence of the morpholine ring (δ ~3.6–3.8 ppm for N-CH2 groups) and aldehyde proton (δ ~9.5–10.0 ppm).

- HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%) and detect hydrolyzed byproducts (e.g., morpholine or acetic acid derivatives) .

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities. SHELX programs are widely used for small-molecule refinement .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer: The compound’s aldehyde group is prone to oxidation and hydration. Store under inert gas (argon) at –20°C in amber vials to prevent light-induced degradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify degradation products like morpholin-4-yl-acetic acid .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the aldehyde group and predict regioselectivity. For example, the morpholine ring’s electron-donating effects may lower the LUMO energy of the aldehyde, favoring nucleophilic attack at the carbonyl carbon. Validate predictions experimentally using kinetic studies (e.g., competition reactions with amines vs. thiols) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Discrepancies between theoretical and observed NMR shifts often arise from solvent effects or proton exchange. For example:

- Use DMSO-d6 instead of CDCl3 to stabilize the aldehyde proton and reduce line broadening.

- Compare experimental IR spectra (C=O stretch ~1720 cm⁻¹) with computational vibrational frequency analysis.

- Employ 2D NMR (HSQC, HMBC) to confirm connectivity between the morpholine ring and acetaldehyde moiety .

Q. How does the monohydrate form influence the compound’s catalytic or coordination properties?

- Methodological Answer: The water of crystallization may act as a hydrogen-bond donor/coordinator in metal complexes. Investigate via:

- Thermogravimetric analysis (TGA) to determine dehydration temperature (~80–120°C).

- Single-crystal XRD to map hydrogen-bonding networks.

- Compare catalytic activity of hydrated vs. anhydrous forms in model reactions (e.g., asymmetric aldol additions) .

Q. What analytical techniques quantify trace impurities in batch-to-batch variations?

- Methodological Answer:

- LC-MS/MS with a polar embedded column (e.g., HILIC) to separate and identify impurities at <0.1% levels.

- Ion chromatography for detecting hydrochloride counterion variability.

- Elemental analysis to verify stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.